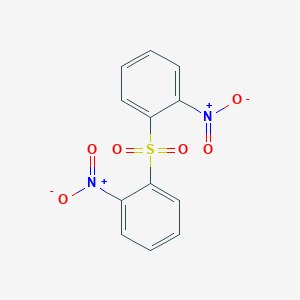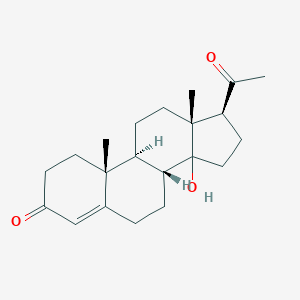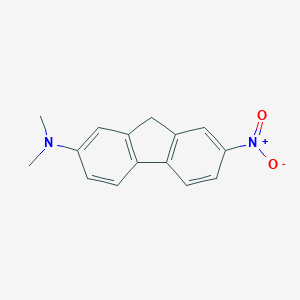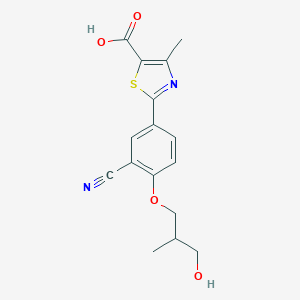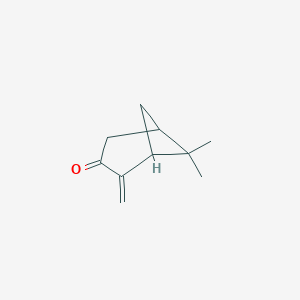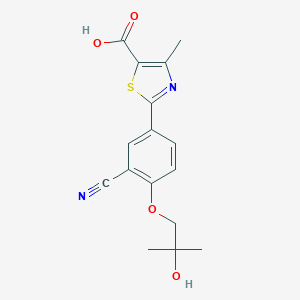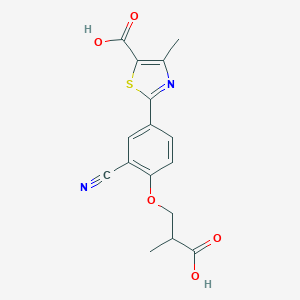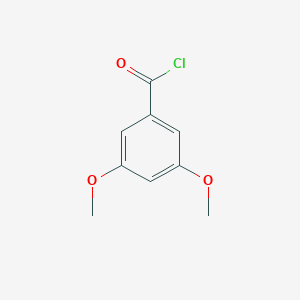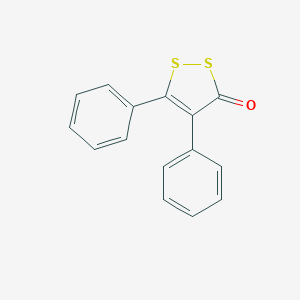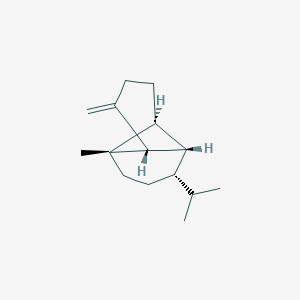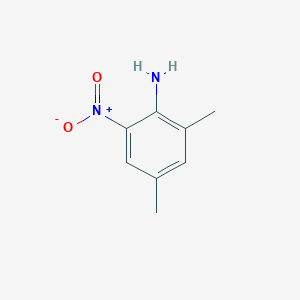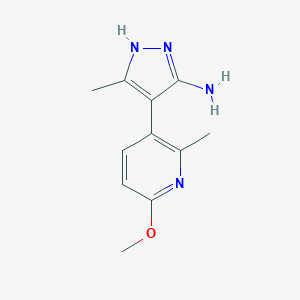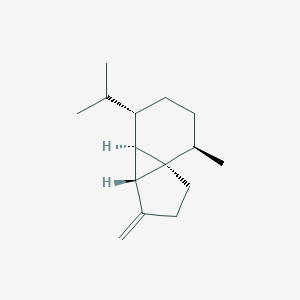
4-叔丁基苄基溴
描述
4-tert-Butylbenzyl bromide, also known as α-Bromo-4-(tert-butyl)toluene or 1-Bromomethyl-4-tert-butylbenzene, is a chemical compound with the molecular formula (CH3)3CC6H4CH2Br . It has a molecular weight of 227.14 .
Synthesis Analysis
The nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants . A patent describes a method of preparing 4-tert-butylbenzyl bromide that involves providing raw materials p-methyl tertiary butyl, hydrobromic acid, and chlorite .Molecular Structure Analysis
The InChI string for 4-tert-Butylbenzyl bromide isInChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 . The SMILES string is CC(C)(C)c1ccc(CBr)cc1 . Chemical Reactions Analysis
4-tert-Butylbenzyl bromide has been used in the derivatization of carboxylic acids for GC–MS (EI) analysis . Carboxylic acids were analyzed as a 4-tert-butylbenzyl ester after the derivatization with 4-tert-butylbenzyl bromide .Physical And Chemical Properties Analysis
4-tert-Butylbenzyl bromide is a liquid at room temperature . It has a refractive index of 1.545 (lit.) . The boiling point is 93-94 °C at 1.5 mmHg (lit.) and the melting point is 8-12 °C (lit.) . The density is 1.236 g/mL at 25 °C (lit.) .科学研究应用
Organic Synthesis: Nucleophilic Substitution Reactions
4-tert-Butylbenzyl bromide: is commonly used in organic synthesis, particularly in nucleophilic substitution reactions. It serves as an alkylating agent due to the presence of the bromide, which is a good leaving group. This compound can react with various nucleophiles, such as potassium iodide, to form new carbon-heteroatom bonds .
Material Science: Mesoporous Material Production
In material science, 4-tert-Butylbenzyl bromide is utilized to modify the surface properties of mesoporous materials. These materials have applications in catalysis, drug delivery, and adsorption. The hydrophobic nature of the compound helps in maintaining the stability of mesoporous particles under continuous stirring during the production process .
Surfactant Chemistry: Microemulsion Formation
This compound plays a role in the formation of oil-in-water microemulsions, which are used as reaction media in surfactant chemistry. The use of 4-tert-Butylbenzyl bromide in microemulsions based on various surfactants can influence the reaction kinetics, which is crucial for optimizing industrial chemical processes .
安全和危害
作用机制
Target of Action
4-tert-Butylbenzyl bromide is a chemical compound that primarily targets molecules in various chemical reactions. It is often used as a reactant in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . For instance, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants .
Biochemical Pathways
The primary biochemical pathway affected by 4-tert-Butylbenzyl bromide is the nucleophilic substitution reaction pathway. This pathway involves the replacement of a leaving group (in this case, the bromide ion) by a nucleophile . The downstream effects of this pathway can lead to the synthesis of new compounds, depending on the nucleophile used in the reaction .
Result of Action
The result of the action of 4-tert-Butylbenzyl bromide is the formation of a new compound through a nucleophilic substitution reaction. The specific product depends on the nucleophile used in the reaction .
Action Environment
The action of 4-tert-Butylbenzyl bromide can be influenced by various environmental factors. For instance, the reaction rate can be affected by the polarity of the solvent, temperature, and the presence of other substances. In one study, the reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants . This suggests that the reaction environment can significantly influence the compound’s action and efficacy.
属性
IUPAC Name |
1-(bromomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNQSIHCDAGZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172251 | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzyl bromide | |
CAS RN |
18880-00-7 | |
| Record name | 4-tert-Butylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18880-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylbenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-tert-butylbenzyl bromide useful in organic reactions?
A1: 4-tert-Butylbenzyl bromide serves as a model substrate for studying nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, allows for easy replacement of the bromide with various nucleophiles. [, , , , , , ]. This reactivity is crucial for synthesizing a range of organic compounds.
Q2: Are there any challenges in using 4-tert-butylbenzyl bromide in synthesis?
A2: Yes, one challenge is the potential reactant incompatibility. For instance, reactions involving 4-tert-butylbenzyl bromide (lipophilic) and potassium iodide (hydrophilic) require specific media to facilitate interaction. [, , ]. Researchers have explored various systems, including microemulsions [, ], mesoporous materials [, , ], and liquid crystalline phases [], to overcome this challenge.
Q3: How does the choice of reaction media impact reactions with 4-tert-butylbenzyl bromide?
A3: The reaction rate and efficiency depend heavily on the chosen medium. Studies show that reactions are generally faster in microemulsions compared to traditional two-phase systems []. Furthermore, liquid crystalline phases exhibit exceptionally high reactivity, potentially due to their large interfacial area, outperforming microemulsions and mesoporous materials [].
Q4: Are there any studies investigating the reaction mechanism of 4-tert-butylbenzyl bromide?
A5: Yes, research on the photolytic rearrangement of N-bromophenylalaninamide derivatives sheds light on hydrogen atom transfer mechanisms []. The study found that the reaction of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide with 4-tert-butyltoluene does not proceed through intramolecular hydrogen atom transfer. Instead, the results suggest an intermolecular process where the benzylic hydrogen of the phenylalaninamide is selectively abstracted. []
Q5: What are the applications of water-soluble calixarenes in reactions involving 4-tert-butylbenzyl bromide?
A6: Water-soluble calixarenes show promise as inverse phase-transfer catalysts in reactions involving 4-tert-butylbenzyl bromide []. They facilitate the interaction between the lipophilic 4-tert-butylbenzyl bromide and hydrophilic nucleophiles like sodium cyanide in aqueous biphasic systems, promoting faster reaction rates. []
Q6: Is there a way to regenerate fluoride reagents used in reactions with 4-tert-butylbenzyl bromide?
A7: Research on 1,3-diarylimidazolium-based fluoride reagents highlights the regeneration potential of [IPrH][F(HF)2] using hydrofluoric acid []. This finding presents a more sustainable approach compared to traditional fluoride reagents, which often suffer from instability and require laborious preparation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

